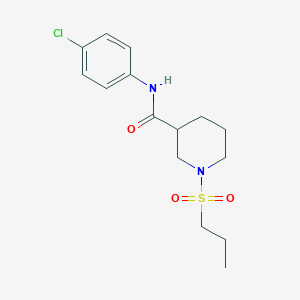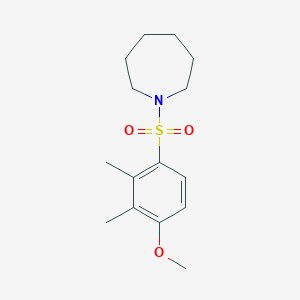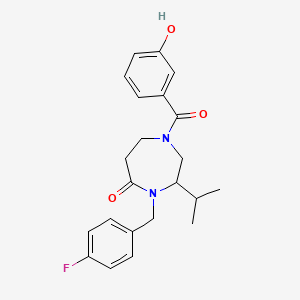
N-(4-chlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-chlorophenyl group, a propylsulfonyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Chlorophenyl Group: This step involves the reaction of the piperidine derivative with 4-chlorobenzoyl chloride in the presence of a catalyst such as AlCl3.
Addition of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through nucleophilic substitution reactions using appropriate sulfonylating agents.
Formation of the Carboxamide Group: The final step involves the conversion of the intermediate compound to the carboxamide derivative through reactions with amines or ammonia.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and cellular functions.
Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-chlorophenyl)acetamide: Similar in structure but lacks the piperidine and propylsulfonyl groups, resulting in different chemical properties and applications.
N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a piperidine ring, leading to different biological activities and uses.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Features an oxadiazole ring, which imparts distinct pharmacological properties compared to the piperidine derivative.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-10-22(20,21)18-9-3-4-12(11-18)15(19)17-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHAHRSHPQLKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5401463.png)

![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5401479.png)
![N-[(2-chlorophenyl)methyl]-1-(2-ethoxyphenyl)methanamine;hydrochloride](/img/structure/B5401484.png)
![(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B5401486.png)
![2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B5401491.png)
![(E)-3-(4-methylphenyl)-1-[4-(triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B5401507.png)
![[3-(2-methylbenzyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl]methanol](/img/structure/B5401514.png)
![N-methyl-N'-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methyl]malonamide](/img/structure/B5401518.png)
![2-ethyl-7-(2-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5401526.png)
![2-{4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5401547.png)
![4-(isopropylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5401562.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401572.png)
